molecular formula C24H16D4N6O3 B1139159 Candesartan D4 CAS No. 1346604-70-3

Candesartan D4

カタログ番号 B1139159
CAS番号: 1346604-70-3
分子量: 444.48
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Candesartan D4, a variant of the antihypertensive medication Candesartan, is known for its efficacy in blocking the angiotensin II type 1 (AT1) receptors. This drug is part of the sartan class, which is renowned for its ability to manage and treat hypertension by preventing the binding of angiotensin II to AT1 receptors, thereby exerting a blood pressure-lowering effect.

Synthesis Analysis

The synthesis of Candesartan involves complex chemical processes. A notable method for creating a key intermediate of Candesartan is through the synthesis and structural characterization of methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate. This process is enhanced by computational studies predicting molecular parameters and the most stable conformer's vibrational wavenumbers, frontier molecular orbitals energy diagram, and molecular electrostatic potential map (Pintilie et al., 2019).

Molecular Structure Analysis

The molecular structure of Candesartan D4 is characterized by its interaction with membrane bilayers, influencing its pharmacological properties. Studies using spectroscopy methods have provided insights into its perturbation, localization, orientation, and dynamic properties in membrane models, highlighting the distinct interactions of Candesartan compared to other sartans like Losartan (Fotakis et al., 2011).

Chemical Reactions and Properties

Candesartan's chemical properties enable it to undergo various reactions, including its transformation into novel radiotracers like [(11)C]methyl-candesartan for imaging angiotensin II type 1 (AT1) receptors, demonstrating its potential in medical diagnostics (Hadizad et al., 2009).

Physical Properties Analysis

The physical properties of Candesartan D4, such as its solubility and stability, are crucial for its formulation and efficacy. For instance, the development of solid lipid nanoparticles (SLNs) of Candesartan has shown to improve its oral bioavailability, indicating a significant enhancement in dissolution rate and pharmacodynamic effect, which can be attributed to the drug's amorphous form within the SLNs (Dudhipala & Veerabrahma, 2016).

Chemical Properties Analysis

Exploring the chemical properties of Candesartan involves understanding its interaction with different substances and its behavior under various conditions. For example, the development of Candesartan and trityl Candesartan's SOD mimetic copper(II) complexes has revealed an improvement in the antioxidant activity and antihypertensive capacity of the drug, offering insights into novel therapeutic potentials (Islas et al., 2013).

科学的研究の応用

  • Pharmaceutics

    • Application : Candesartan D4 is used in the development of an in vitro–in vivo correlation (IVIVC) for immediate release candesartan cilexetil formulations .
    • Methods : An in vitro dissolution test is designed as a development tool. Data from two bioequivalence studies were scaled and combined to obtain the dataset for the IVIVC .
    • Results : The IVIVC could be used to reduce failures in future bioequivalence studies .
  • Pharmaceutical Development

    • Application : Candesartan D4 is used in the systematic development of solid dispersions by solvent evaporation method to enhance the solubility and bioavailability .
    • Methods : Eighteen formulations of solid dispersions were prepared with 1:1 and 1:3 ratios of drug: carrier and with and without surfactant .
    • Results : There was significant improvement in the rate of drug release from all 20 solid dispersions .
  • Ion-Exchange Chromatography

    • Application : Candesartan D4 is used in ion-exchange chromatography (IC) applications .
    • Methods : IC is an analytical technique used for the separation and quantification of anions and cations in aqueous samples .
    • Results : This application can be applied toward environmental or food analysis and quality control .
  • Neurology

    • Application : Candesartan D4 is being studied for its potential use in slowing or preventing the progression of Mild Cognitive Impairment (MCI) to Alzheimer’s disease .
    • Methods : This involves conducting larger and longer randomized clinical trials .
    • Results : The study provides scientific evidence to proceed to larger and longer randomized clinical trials .
  • Hypertension Treatment

    • Application : Candesartan is an angiotensin-receptor blocker (ARB) that may be used alone or with other agents to treat hypertension .
    • Methods : It is available as a prodrug in the form of candesartan cilexetil . It works by blocking the action of certain natural substances that tighten the blood vessels, allowing the blood to flow more smoothly and the heart to pump more efficiently .
    • Results : It has been shown to effectively lower blood pressure, thereby reducing the risk of strokes, heart attacks, and kidney problems .
  • Heart Failure Management

    • Application : Candesartan may be used as an alternative agent for the treatment of heart failure, systolic dysfunction, myocardial infarction, and coronary artery disease .
    • Methods : It works by blocking the action of certain natural substances that tighten the blood vessels, allowing the blood to flow more smoothly and the heart to pump more efficiently .
    • Results : Randomised control trials have shown candesartan reduces heart failure hospitalisations and cardiovascular deaths for patients who have heart failure with reduced left ventricular ejection fraction .
  • Prehypertension Treatment

    • Application : Candesartan is used in the treatment of prehypertension .
    • Methods : It works by blocking the action of certain natural substances that tighten the blood vessels, allowing the blood to flow more smoothly .
    • Results : In a four-year randomized controlled trial, candesartan was compared to placebo to see whether it could prevent or postpone the development of full-blown hypertension in people with so-called prehypertension .
  • Migraine Prophylaxis

    • Application : Candesartan is used for the prophylaxis of migraines .
    • Methods : It works by blocking the action of certain natural substances that tighten the blood vessels, allowing the blood to flow more smoothly .
    • Results : It has been shown to effectively reduce the frequency and severity of migraines .

特性

IUPAC Name

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQMVQVXFRQIKW-ZGAVCIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Candesartan-d4

Citations

For This Compound
7
Citations
B Patel, AG Jangid, BN Suhagia… - Biomedical …, 2017 - Wiley Online Library
… I1L127) were procured from a USP reference standard, while candesartan D4 (CAD; 98.03%; batch no. CS-CS-448) and chlorthalidone D4 (CHD; 98.08%; batch no. CS-CR-380) were …
V Forjan, LC Maričič, H Prosen… - Acta Chimica …, 2016 - search.ebscohost.com
… This article proposes the use of isotopically labeled internal standard candesartan-d4 which has been proven to provide results with excellent precision and accuracy and which can be …
Number of citations: 9 search.ebscohost.com
A Tan, X Gui, M Wong, H Deng, G Gu… - Biomedical …, 2020 - Wiley Online Library
Diabetic retinopathy is a major cause of vision loss in adults. Novel eye‐drop formulations of candesartan and irbesartan are being developed for its cure or treatment. To support a …
V Adireddy, BPK Bimireddy, CR Pulipati - researchgate.net
… in human plasma using isotope labeled compound candesartan d4 as internal standard. The … Hence, we used Candesartan d4 as internal standard and found to be best for the present …
Number of citations: 0 www.researchgate.net
MG Bonthu, LR Atmakuri, VR Jangala - Brazilian Journal of …, 2018 - SciELO Brasil
… 10 µL of internal standard dilution (combined dilution of 5000.000 ng/mL Candesartan d4 and Hydrochlorothiazide 13 C 6 ) was added, except in blank wherein added 10 µL of diluent …
Number of citations: 12 www.scielo.br
R Patel, JL Palmer, S Joshi… - Clinical …, 2017 - Wiley Online Library
… -pressure liquid chromatrography–tandem mass spectrometry method using an Applied Biosystems API-3000 TurboIon Spray (AB-MDS-SCIEX, Foster City, California); candesartan D4 …
Number of citations: 6 accp1.onlinelibrary.wiley.com
DV Bharathi, KK Hotha, PK Chatki, V Satyanarayana… - Bioanalysis, 2012 - Future Science
Background: ATACAND HCT ® (candesartan cilexetil-hydrochlorothiazide [CAN–HCTZ]) combines an angiotensin II receptor (type AT1) antagonist and a diuretic. Quantification of CAN …
Number of citations: 49 www.future-science.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。